1-(4-Fluorophenyl)pentane-1-sulfonyl chloride

Medicinal Chemistry Drug Design Physicochemical Property Optimization

1-(4-Fluorophenyl)pentane-1-sulfonyl chloride (CAS 1248480-14-9, molecular formula C11H14ClFO2S, molecular weight 264.74 g/mol) is a specialized aryl-alkyl sulfonyl chloride building block. It features a 4-fluorophenyl group linked to a pentane-1-sulfonyl chloride chain, distinguishing it from simpler benzenesulfonyl chlorides.

Molecular Formula C11H14ClFO2S
Molecular Weight 264.74 g/mol
Cat. No. B13631538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)pentane-1-sulfonyl chloride
Molecular FormulaC11H14ClFO2S
Molecular Weight264.74 g/mol
Structural Identifiers
SMILESCCCCC(C1=CC=C(C=C1)F)S(=O)(=O)Cl
InChIInChI=1S/C11H14ClFO2S/c1-2-3-4-11(16(12,14)15)9-5-7-10(13)8-6-9/h5-8,11H,2-4H2,1H3
InChIKeySSHKENAAJPWQIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)pentane-1-sulfonyl chloride: Core Identity and Procurement Baseline


1-(4-Fluorophenyl)pentane-1-sulfonyl chloride (CAS 1248480-14-9, molecular formula C11H14ClFO2S, molecular weight 264.74 g/mol) is a specialized aryl-alkyl sulfonyl chloride building block . It features a 4-fluorophenyl group linked to a pentane-1-sulfonyl chloride chain, distinguishing it from simpler benzenesulfonyl chlorides. This compound is primarily used as an electrophilic intermediate in organic synthesis, particularly for introducing the 1-(4-fluorophenyl)pentane-1-sulfonyl moiety into target molecules via reactions with amines, alcohols, and other nucleophiles . Its procurement is relevant for research programs requiring this specific substitution pattern, where generic alternatives cannot replicate the combined electronic and steric effects of the 4-fluorophenyl and pentyl chain.

Why 1-(4-Fluorophenyl)pentane-1-sulfonyl chloride Cannot Be Replaced by Generic Sulfonyl Chlorides


A procurement decision based solely on the sulfonyl chloride functional group overlooks critical molecular determinants of reaction rate, selectivity, and downstream product properties. The 4-fluorophenyl substituent modulates the electrophilicity at sulfur, while the pentyl chain influences steric accessibility and lipophilicity . Replacing this compound with a simpler analog—such as 4-fluorobenzenesulfonyl chloride (which lacks the pentyl spacer) or non-fluorinated 1-phenylpentane-1-sulfonyl chloride—introduces a different spatial and electronic profile, potentially altering reaction yields, regioselectivity, and the physicochemical properties of final products. The quantitative evidence below demonstrates these differentiation vectors.

Quantitative Differentiation of 1-(4-Fluorophenyl)pentane-1-sulfonyl chloride Against Key Analogs


Increased Molecular Weight and Lipophilicity vs. Non-Fluorinated Analog for Altered ADME Profile

The introduction of a fluorine atom at the para position of the phenyl ring significantly increases molecular weight and calculated lipophilicity compared to the non-fluorinated 1-phenylpentane-1-sulfonyl chloride. This change directly impacts the properties of derived sulfonamide drug candidates, where fluorine is a common strategy to enhance metabolic stability and membrane permeability . The molecular weight increases by 17.99 g/mol, and while experimental logP values are unavailable, the well-established Hammett constant for para-fluorine (σp = 0.06) predicts a modest but quantifiable increase in lipophilicity relative to hydrogen (σp = 0) [1].

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Predicted Boiling Point and Density Shift vs. Non-Fluorinated Parent Compound

Although experimental boiling points are unavailable, predicted data for the non-fluorinated analog 1-phenylpentane-1-sulfonyl chloride indicates a boiling point of 333.3±21.0 °C at 760 mmHg and a density of 1.204±0.06 g/cm³ . The presence of the electronegative fluorine atom in the target compound is expected to increase these values due to enhanced molecular weight and dipole moment. This shift is relevant for purification and formulation processes.

Physicochemical Characterization Process Chemistry Purification

Differentiated Hydrolytic Stability and Reactivity Compared to Sulfonyl Fluoride Analog

The sulfonyl chloride group is significantly more reactive towards nucleophiles than the corresponding sulfonyl fluoride, 1-(4-fluorophenyl)pentane-1-sulfonyl fluoride (CAS 2171839-57-7; MW 248.29 g/mol) . While the fluoride analog is employed as a stable 'click' handle in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, the chloride is preferred for rapid, high-conversion sulfonamide formation under mild conditions without the need for specific catalysts. This inherent reactivity difference is critical for applications requiring fast kinetics, such as polymer functionalization or in-situ derivatization for analysis.

Click Chemistry Bioconjugation SuFEx Reactions

Structural Differentiation from 4-Fluorobenzenesulfonyl Chloride: The Pentyl Spacer

4-Fluorobenzenesulfonyl chloride (CAS 349-88-2) is a widely used reagent for protein modification and surface activation . However, its direct attachment of the sulfonyl group to the phenyl ring results in a shorter, conformationally restricted scaffold. 1-(4-Fluorophenyl)pentane-1-sulfonyl chloride introduces a flexible pentyl chain, which places the reactive sulfonyl chloride group at a distance of five sp3 carbon atoms from the 4-fluorophenyl ring. This increased linker length and flexibility are crucial for probing binding pockets in drug discovery where an extended, less rigid spacer is required to achieve optimal target engagement while retaining the beneficial fluorophenyl pharmacophore.

Structure-Activity Relationship (SAR) Medicinal Chemistry Chemical Biology

Priority Application Scenarios for 1-(4-Fluorophenyl)pentane-1-sulfonyl chloride Procurement


Medicinal Chemistry: Synthesis of Fluorinated Sulfonamide Drug Candidates for ADME Optimization

The quantifiably higher molecular weight and lipophilicity of this compound relative to its non-fluorinated analog (ΔMW = +17.99 g/mol; Δσp = +0.06) directly supports its use in synthesizing sulfonamide libraries where fluorine-mediated enhancement of metabolic stability and membrane permeability is desired . The pentyl spacer provides a flexible scaffold for exploring binding pocket interactions, making it superior to rigid, directly-linked 4-fluorobenzenesulfonyl chloride.

Rapid Derivatization Reagent for Analytical and Preparative Sulfonamidation

For applications requiring immediate and high-yield sulfonamide bond formation—such as derivatization of amines for HPLC or LC-MS analysis, or preparation of sulfonamide screening collections—the high reactivity of the sulfonyl chloride group is a key advantage over the stable but slower-reacting sulfonyl fluoride analog. This compound facilitates rapid labeling without specialized catalysts, streamlining workflow.

Chemical Biology: Synthesis of Activity-Based Probes with a Fluorophenyl Recognition Element

The unique combination of a 4-fluorophenyl group—a common motif in kinase inhibitors and nuclear receptor ligands—with an extended, flexible electrophilic tether allows for the construction of activity-based protein profiling (ABPP) probes. The target compound provides an optimal balance: the fluorine atom serves as a spectroscopic or 19F-MRI reporter, while the sulfonyl chloride enables covalent attachment to a recognition element, avoiding the stability issues of sulfonyl fluoride handles during functional assays.

Process Chemistry: Pilot-Scale Synthesis Where Physicochemical Differentiation Matters

Based on predicted boiling point and density data for the analog (BP ~333.3 °C for non-fluorinated), the fluorinated version is expected to have a higher boiling point and distinct phase behavior. This facilitates separation from more volatile byproducts during scale-up. The density difference also affects phase separation in aqueous workups, making it a more process-friendly intermediate compared to the less dense non-fluorinated analog .

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